molecular formula C20H19FN2O2S2 B2744804 (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396890-38-2

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2744804
CAS No.: 1396890-38-2
M. Wt: 402.5
InChI Key: NXHZJLOXRVLMGP-ACCUITESSA-N
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Description

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic sulfonamide derivative developed for pharmacological research, particularly in neuroscience. This compound is structurally characterized by an (E)-configured ethenesulfonamide group linked to a 4-fluorophenyl-substituted thiazole ring, a design feature associated with targeted bioactivity. Sulfonamide derivatives of this class have demonstrated significant research value as potentiators of glutamate receptors , which are crucial for synaptic transmission, learning, and memory. Abnormal glutamate receptor function is implicated in various neurological and psychiatric disorders, making this compound a valuable tool for investigating potential therapeutic interventions for cognitive deficits, neurodegenerative diseases, and movement disorders . Its specific mechanism of action involves positive allosteric modulation of glutamate receptors, thereby enhancing receptor-mediated neuronal signaling pathways without acting as a full agonist at the primary binding site. This compound is supplied strictly for research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and consulting the safety data sheet prior to use.

Properties

IUPAC Name

(E)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-15-2-4-16(5-3-15)11-13-27(24,25)22-12-10-19-14-26-20(23-19)17-6-8-18(21)9-7-17/h2-9,11,13-14,22H,10,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZJLOXRVLMGP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a novel compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a p-tolyl group. Its structural formula can be represented as follows:

 E N 2 2 4 fluorophenyl thiazol 4 yl ethyl 2 p tolyl ethenesulfonamide\text{ E N 2 2 4 fluorophenyl thiazol 4 yl ethyl 2 p tolyl ethenesulfonamide}

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that related thiazole compounds displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds ranged from 0.00054μg/mL0.00054\,\mu g/mL to 0.297μg/mL0.297\,\mu g/mL, indicating strong potential for therapeutic applications in oncology .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μg/mL\mu g/mL)
Compound AMCF-70.0585
Compound BHeLa0.0692
(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamideTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that compounds similar to (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus18
(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamideTBDTBD

The biological activity of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can be attributed to its ability to interact with specific biological targets within cells. Thiazoles often act by inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, some thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several thiazole derivatives and tested their effects on MCF-7 breast cancer cells. The results indicated that compounds with similar structures to (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibited significant cytotoxicity, leading researchers to propose further investigations into this compound's potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that certain modifications in the thiazole ring could enhance activity against resistant bacterial strains, suggesting that (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide could be optimized for better efficacy .

Scientific Research Applications

Anticancer Activity

One of the primary applications of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is in the development of anticancer agents. Research has indicated that thiazole derivatives possess significant anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study : A study published in ChemBioChem demonstrated that thiazole derivatives could selectively inhibit cancer cell proliferation by targeting metabolic pathways essential for cancer survival . The compound's structure allows it to interact effectively with cellular targets, enhancing its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazoles are known to exhibit anti-inflammatory activity, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity

Compound NameActivityReference
(E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamideModerate inhibition of pro-inflammatory cytokines
Thiazole Derivative XHigh inhibition of TNF-alpha

Antimicrobial Effects

Another significant application lies in the antimicrobial properties of the compound. Thiazole derivatives have been shown to possess broad-spectrum antimicrobial activity against various pathogens.

Case Study : In a study assessing the antibacterial activity of thiazole compounds, (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibited notable efficacy against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide. Modifications to the thiazole ring and substituents on the ethylene sulfonamide can significantly influence its biological activity.

Data Table: SAR Insights

ModificationEffect on ActivityReference
Fluorine substitution on phenyl ringIncreased potency against cancer cells
Alkyl chain length variationAltered solubility and bioavailability

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the title compound with structurally related derivatives from the evidence:

Compound Name/Structure Key Features Functional Groups Molecular Weight (g/mol) Biological Activity Reference
Title Compound Thiazole, ethenesulfonamide, 4-fluorophenyl, p-tolyl Sulfonamide, thiazole, vinyl ~443.5 (calculated) Inferred antimicrobial* N/A
Triazole-thiones [7–9] () Triazole-thiones, sulfonylphenyl, difluorophenyl Triazole, sulfonyl, thione ~450–500 (estimated) Not specified
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide () Chloromethyl thiazole, phenylsulfonyl acetamide Sulfonamide, thiazole, acetamide 345.83 (calculated) Not specified
Etazole (Sulfaethidole, ) Thiadiazole, sulfanilamide, ethyl group Sulfonamide, thiadiazole 284.38 Antimicrobial

Notes:

  • Triazole-thiones [7–9] : These compounds share sulfonyl and aryl groups with the title compound but replace the thiazole with a triazole-thione core. The absence of a vinyl sulfonamide bridge may reduce conformational flexibility compared to the title compound .
  • N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide : Features a thiazole-sulfonamide backbone but incorporates an acetamide group instead of the ethenesulfonamide linkage. The chloromethyl substituent could enhance reactivity in further derivatization .
  • Etazole : A clinically used sulfonamide-thiadiazole antibiotic. The thiadiazole ring differs from the title compound’s thiazole, but both leverage sulfonamide’s pharmacophore for biological activity .
Title Compound (Inferred Pathway):

Thiazole Formation : Coupling 4-fluorophenyl-substituted thiazole with an ethylamine precursor.

Sulfonamide Linkage : Reaction of the amine intermediate with 2-(p-tolyl)ethenesulfonyl chloride.
Similar steps are observed in (triazole synthesis via hydrazinecarbothioamides) and (sulfonamide coupling using EDC/HOBt) .

Key Contrasts:
  • Triazole-thiones [7–9] : Synthesized via cyclization of hydrazinecarbothioamides under basic conditions, a route distinct from the title compound’s presumed alkylation/sulfonylation steps .
  • Etazole : Prepared via direct sulfonylation of a thiadiazole amine, highlighting the versatility of sulfonamide-forming reactions .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The title compound’s sulfonamide group would exhibit S=O stretches near 1350–1150 cm⁻¹, similar to compounds in (1247–1255 cm⁻¹ for C=S in triazole-thiones) .
    • Absence of a thione (C=S) group in the title compound differentiates it from triazole-thiones, which show strong C=S bands .
  • NMR :
    • The 4-fluorophenyl group would produce a characteristic doublet in ¹H-NMR (δ ~7.2–7.8 ppm), as seen in fluorophenyl-containing analogs in .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (E)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?

  • Methodology :
    • Use ultrasonication to enhance reaction efficiency during heteroaryl coupling steps, as demonstrated in analogous thiazole-sulfonamide syntheses (e.g., DMAP-catalyzed reactions in DCM under ultrasound) .
    • Employ stepwise functionalization : First synthesize the thiazole core via N-acylation of phenylthiazol-2-amine, followed by sulfonamide coupling. This modular approach reduces side reactions .
    • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize degradation of thermally sensitive groups (e.g., ethenesulfonamide).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :
    • IR and NMR : Confirm sulfonamide (-SO₂NH-) and thiazole ring signatures (e.g., C-S stretching at ~670 cm⁻¹ in IR; aromatic proton splitting patterns in ¹H NMR) .
    • X-ray crystallography : Resolve the (E)-configuration of the ethenesulfonamide group and verify spatial orientation of the 4-fluorophenyl and p-tolyl substituents, as seen in structurally related fluorophenyl-thiazole derivatives .
    • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns for quality control .

Q. How can researchers design experiments to assess the compound’s biological activity?

  • Methodology :
    • Use molecular docking to predict binding affinity toward targets like kinases or enzymes, leveraging structural analogs (e.g., fluorophenyl-thiazole derivatives with confirmed antimicrobial or anticancer activity) .
    • Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) under controlled conditions (pH 7.4, 37°C) to evaluate potency. Include positive controls (e.g., known sulfonamide inhibitors) and account for matrix effects from DMSO solubilization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s ethenesulfonamide moiety?

  • Methodology :
    • Synthesize analogs with modified sulfonamide groups (e.g., replacing ethenesulfonamide with benzene sulfonamide) and compare bioactivity.
    • Use quantitative SAR (QSAR) models to correlate electronic properties (e.g., Hammett constants of substituents) with activity trends .
    • Reference studies on similar compounds, such as trifluoromethyl-substituted sulfonamides, which show enhanced metabolic stability .

Q. What computational methods are effective for analyzing conformational stability of the (E)-configuration?

  • Methodology :
    • Perform density functional theory (DFT) calculations to compare energy barriers between (E) and (Z) isomers. Include solvent effects (e.g., DMSO) using a polarizable continuum model .
    • Validate predictions with variable-temperature NMR to detect isomerization under thermal stress .

Q. How can researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Methodology :
    • Conduct matrix effect analysis : Test activity in different buffers/media to identify interference from organic degradation products (e.g., degraded fluorophenyl groups altering target binding) .
    • Use statistical redundancy : Replicate assays with fresh compound batches and apply ANOVA to distinguish true activity from experimental noise .

Q. What protocols mitigate organic degradation during long-term stability studies?

  • Methodology :
    • Store samples under continuous cooling (4°C) to slow hydrolysis of the sulfonamide group, as degradation rates increase with temperature .
    • Use lyophilization for solid-state storage, which stabilizes hygroscopic compounds like ethenesulfonamides .

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